molecular formula C20H23N3O4S B12183729 methyl 2-({[1-(2-methoxyethyl)-1H-indol-4-yl]carbonyl}amino)-5-(propan-2-yl)-1,3-thiazole-4-carboxylate

methyl 2-({[1-(2-methoxyethyl)-1H-indol-4-yl]carbonyl}amino)-5-(propan-2-yl)-1,3-thiazole-4-carboxylate

Cat. No.: B12183729
M. Wt: 401.5 g/mol
InChI Key: VGFASNHPJGRUBS-UHFFFAOYSA-N
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Description

Methyl 2-({[1-(2-methoxyethyl)-1H-indol-4-yl]carbonyl}amino)-5-(propan-2-yl)-1,3-thiazole-4-carboxylate is a complex organic compound that features an indole moiety, a thiazole ring, and a methoxyethyl group. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.

Preparation Methods

Scientific Research Applications

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-({[1-(2-methoxyethyl)-1H-indol-4-yl]carbonyl}amino)-5-(propan-2-yl)-1,3-thiazole-4-carboxylate is unique due to the combination of its structural features, which confer distinct biological activities and chemical reactivity. The presence of both indole and thiazole moieties allows for diverse interactions with biological targets, making it a versatile compound for scientific research .

Biological Activity

Methyl 2-({[1-(2-methoxyethyl)-1H-indol-4-yl]carbonyl}amino)-5-(propan-2-yl)-1,3-thiazole-4-carboxylate is a complex organic compound with significant potential for various biological activities. This article delves into its structural characteristics, synthesis methods, and biological effects, supported by data tables and research findings.

Structural Characteristics

The compound features a unique combination of an indole moiety , a thiazole ring , and a methoxyethyl substituent . The molecular formula is C20H23N3O4SC_{20}H_{23}N_{3}O_{4}S with a molecular weight of 401.5 g/mol. The presence of these functional groups suggests diverse biological interactions, making it a candidate for further pharmacological studies.

Feature Details
Molecular FormulaC20H23N3O4SC_{20}H_{23}N_{3}O_{4}S
Molecular Weight401.5 g/mol
Structural ComponentsIndole, Thiazole, Methoxyethyl

Synthesis Methods

The synthesis of this compound typically involves multi-step organic reactions. A common synthetic route includes the coupling of indole derivatives with thiazole precursors. Industrial methods may focus on optimizing these synthetic routes for scalability and efficiency, possibly employing continuous flow reactors and green chemistry principles to minimize waste.

Biological Activity

Research indicates that this compound exhibits significant biological activities, including:

  • Antiviral Activity : The indole structure is known to interact with various biological targets, influencing pathways involved in viral replication.
  • Anticancer Properties : Studies have shown that compounds with similar structures can inhibit cancer cell proliferation by inducing apoptosis in various cancer cell lines.
  • Antimicrobial Effects : The thiazole ring contributes to the compound's ability to disrupt microbial cell membranes or metabolic processes.

Case Studies and Findings

  • Anticancer Activity :
    • In vitro studies demonstrated that derivatives of this compound showed cytotoxicity against human breast cancer (MCF-7) and colon carcinoma (HCT-116) cell lines with IC50 values ranging from 6.2 μM to 43.4 μM .
    • A structure-activity relationship (SAR) analysis indicated that modifications to the indole moiety significantly enhanced anticancer activity.
  • Antiviral and Antimicrobial Studies :
    • Compounds with similar indole-thiazole structures were evaluated for their antiviral properties against HIV and other viruses, showing promising results in inhibiting viral replication.
    • Antimicrobial assays revealed effective inhibition against several bacterial strains, suggesting potential as a novel antibiotic agent.

The mechanism of action for this compound likely involves:

  • Receptor Binding : The indole moiety exhibits high affinity towards various biological receptors, modulating signaling pathways involved in disease processes.
  • Enzyme Inhibition : The thiazole component may inhibit key enzymes in microbial metabolism or cancer cell proliferation pathways.

Properties

Molecular Formula

C20H23N3O4S

Molecular Weight

401.5 g/mol

IUPAC Name

methyl 2-[[1-(2-methoxyethyl)indole-4-carbonyl]amino]-5-propan-2-yl-1,3-thiazole-4-carboxylate

InChI

InChI=1S/C20H23N3O4S/c1-12(2)17-16(19(25)27-4)21-20(28-17)22-18(24)14-6-5-7-15-13(14)8-9-23(15)10-11-26-3/h5-9,12H,10-11H2,1-4H3,(H,21,22,24)

InChI Key

VGFASNHPJGRUBS-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=C(N=C(S1)NC(=O)C2=C3C=CN(C3=CC=C2)CCOC)C(=O)OC

Origin of Product

United States

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